molecular formula C20H12N2O4 B3258629 2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione CAS No. 307342-08-1

2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione

Cat. No. B3258629
CAS RN: 307342-08-1
M. Wt: 344.3 g/mol
InChI Key: RQOBZPHXZAYBGI-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized using various methods . One such method involves simple heating and relatively quick solventless reactions . The synthesis process involves the formation of new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions. For instance, they can form new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . They can also interact with other compounds through π–π stacking and CH–π interactions .

Scientific Research Applications

Safety and Hazards

Aromatic nitro compounds, such as “2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione”, can range from slight to strong oxidizing agents. If mixed with reducing agents, they may begin a vigorous reaction that culminates in a detonation .

Mechanism of Action

Target of Action

The primary target of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues within the receptor . This binding can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Result of Action

Action Environment

It’s worth noting that certain storage conditions, such as keeping the compound in a dark place and under an inert atmosphere at 2-8°c, are recommended for similar compounds .

properties

IUPAC Name

2-(2-nitro-4-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-15-8-4-5-9-16(15)20(24)21(19)17-11-10-14(12-18(17)22(25)26)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBZPHXZAYBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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